psi-7977
Descripción general
Descripción
PSI 7851 es un pronucleótido de monofosfato de β-D-2′-desoxi-2′-fluoro-2′-C-metiluridina. Es un potente inhibidor pan-genotípico de la replicación del virus de la hepatitis C. El compuesto es conocido por su alta barrera a la resistencia y su actividad pan-genotípica, lo que lo convierte en un enfoque atractivo para tratar las infecciones por el virus de la hepatitis C .
Métodos De Preparación
PSI 7851 se sintetiza como una mezcla de dos diastereoisómeros, PSI 7976 y PSI 7977Las condiciones de reacción suelen implicar el uso de catepsina A humana y carboxilesterasa 1 para la hidrólisis del éster carboxílico . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza del diastereoisómero deseado, PSI 7977, que muestra una actividad diez veces mayor .
Análisis De Reacciones Químicas
PSI 7851 sufre varias reacciones químicas durante su activación y metabolismo. Las principales reacciones incluyen:
Hidrólisis: El éster carboxílico es hidrolizado por la catepsina A humana y la carboxilesterasa 1.
Ataque nucleofílico: Un ataque nucleofílico sobre el fósforo por el grupo carboxilo da lugar a la eliminación de fenol y la producción de un metabolito de fosfato de alanina, PSI 352707.
Fosforilación: El metabolito de fosfato de alanina se fosforila aún más al difosfato y luego al metabolito trifosfato activo, PSI 7409.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen la catepsina A humana, la carboxilesterasa 1 y la nucleotidiltransferasa di-fosfato. Los principales productos formados a partir de estas reacciones son PSI 352707, PSI 7411, PSI 7410 y PSI 7409 .
Aplicaciones Científicas De Investigación
PSI 7851 tiene varias aplicaciones de investigación científica, particularmente en el campo de la medicina. Es un inhibidor pan-genotípico muy eficaz del virus de la hepatitis C, lo que lo convierte en un valioso tratamiento para las infecciones por el virus de la hepatitis C. Se ha demostrado que el compuesto elimina las células del ARN del replicón del virus de la hepatitis C y previene el rebote viral . Además, PSI 7851 y su metabolito activo PSI 7409 no están asociados con ninguna citotoxicidad observable ni toxicidad mitocondrial a las concentraciones probadas . Esto lo convierte en un candidato prometedor para futuras investigaciones y desarrollo de terapias antivirales.
Mecanismo De Acción
El mecanismo de acción de PSI 7851 implica su conversión a la forma trifosfato activa, PSI 7409. El primer paso es la hidrólisis del éster carboxílico por la catepsina A humana y la carboxilesterasa 1. A esto le sigue un ataque nucleofílico sobre el fósforo, lo que da lugar a la producción de un metabolito de fosfato de alanina, PSI 352707. La eliminación de la parte de aminoácido de PSI 352707 es catalizada por la proteína de unión a nucleótidos de tríada de histidina 1, dando la forma 5′-monofosfato, PSI 7411. PSI 7411 se fosforila entonces de forma consecutiva al difosfato, PSI 7410, y al metabolito trifosfato activo, PSI 7409 . La forma trifosfato activa inhibe la ARN-polimerasa dependiente de ARN del virus de la hepatitis C NS5B, impidiendo la replicación viral .
Comparación Con Compuestos Similares
PSI 7851 es similar a otros inhibidores análogos de nucleótidos del virus de la hepatitis C, como PSI 6130 y RG7128. PSI 7851 posee características únicas que lo hacen más eficaz. Es una mezcla de dos diastereoisómeros, PSI 7976 y PSI 7977, siendo PSI 7977 el inhibidor más activo de la replicación del ARN del virus de la hepatitis C . Además, PSI 7851 tiene una alta barrera a la resistencia y una actividad pan-genotípica, lo que lo convierte en un compuesto valioso para el tratamiento de las infecciones por el virus de la hepatitis C .
Compuestos similares incluyen:
- PSI 6130
- RG7128
- Sofosbuvir (PSI 7977)
Estos compuestos comparten mecanismos de acción similares pero difieren en su actividad y perfiles de resistencia .
Actividad Biológica
PSI-7977, also known as Sofosbuvir, is a nucleotide analog polymerase inhibitor developed for the treatment of Hepatitis C virus (HCV) infections. This compound has garnered significant attention due to its potent antiviral activity across various HCV genotypes and its role in the evolution of direct-acting antiviral therapies. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in clinical trials, resistance profiles, and relevant case studies.
This compound functions as a prodrug of 2'-F-2'-C-methyluridine monophosphate, which is subsequently converted into its active triphosphate form. This active form inhibits the NS5B polymerase, a crucial enzyme for HCV replication, effectively terminating viral RNA synthesis. The compound's structure allows it to mimic natural nucleotides, thereby integrating into the viral RNA chain and leading to premature termination.
Efficacy Across Genotypes
Research has demonstrated that this compound exhibits broad-spectrum activity against multiple HCV genotypes:
Genotype | EC50 (nM) | Resistance Mutations |
---|---|---|
1a | 0.5 | S282T |
1b | 0.6 | S282T |
2a (JFH-1) | 0.4 | S282T (modest shift) |
3a | 1.0 | Not extensively studied |
In a study involving genotype 1a, 1b, and 2a replicon cells, this compound demonstrated effective inhibition with EC50 values ranging from 0.4 to 0.6 nM . Notably, the S282T mutation in the NS5B polymerase conferred resistance to this compound in genotypes 1a and 1b but had only a modest impact on genotype 2a .
Clinical Trials and Case Studies
This compound has been evaluated in several clinical trials, showcasing promising results:
- Phase IIa Study : In a trial involving 63 chronic HCV-infected patients, this compound was administered in combination with peginterferon alfa-2a and ribavirin. The study reported rapid virological response (RVR) rates between 88% to 94% , with HCV RNA levels becoming undetectable in 93% of participants after treatment .
- Phase IIb Study : Further investigations included a trial with patients infected with genotypes 2 and 3. Results indicated sustained virological response (SVR) rates exceeding 90% , reinforcing the drug's efficacy in diverse patient populations .
Resistance Studies
Resistance profiling has revealed that while this compound is effective against many HCV strains, certain mutations can lead to reduced susceptibility:
- Common Mutations : The S282T mutation is frequently observed across various genotypes as a primary resistance mechanism.
- Additional Mutations : Other mutations such as T179A, M289L, I293L, M434T, and H479P have been implicated in enhancing replication capacity under selective pressure from this compound .
Propiedades
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZHDVOVKQGIBA-IAAJYNJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble in water | |
Record name | Sofosbuvir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Sofosbuvir is a direct-acting antiviral agent (pan-genotypic polymerase inhibitor) against the hepatitis C virus. HCV RNA replication is mediated by a membrane-associated multiprotein replication complex. The HCV polymerase (NS5B protein) is an RNA-dependent RNA polymerase (RdRp). It is the essential initiating and catalytic subunit of this replication complex and is critical for the viral replication cycle. There is no human homolog for HCV NS5B RdRp. Sofosbuvir is a monophosphorylated pyrimidine nucleotide prodrug that undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203). GS-461203 competes with natural nucleotides for incorporation (by HCV NS5B) into the nascent RNA strand during replication of the viral genome. GS-461203 differs from endogenous pyrimidine nucleotides in that it has been modified at the 2' position with the addition of a methyl and a fluoro functional group. Incorporation of GS-461203 into nascent RNA strongly reduces the efficiency of further RNA elongation by RdRp, resulting in premature termination of RNA synthesis. The stopping of viral replication leads to a rapid decline of HCV viral load and clearing of HCV levels in the body. | |
Record name | Sofosbuvir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline solid | |
CAS No. |
1064684-44-1, 1190307-88-0 | |
Record name | PSI-7851 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1064684441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-isopropyl-2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3- hydroxy-4-methyltetrahydrofuran-2-yl) methoxy)(phenoxy)phosphorylamino)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PSI-7851 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S5S1851OV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sofosbuvir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.